(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid
Description
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid (CAS: 16257-69-5) is a chiral pyrrolidine derivative with a bromine substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₅H₈BrNO₂, and it has a molecular weight of 194.03 g/mol . The compound is primarily used in pharmaceutical and organic synthesis research, leveraging its stereochemistry and bromine atom for applications such as asymmetric catalysis, peptidomimetics, and as a building block for bioactive molecules.
Properties
IUPAC Name |
(2S,4S)-4-bromopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVLOJVLQGIHDG-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461909 | |
| Record name | (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16257-69-5 | |
| Record name | (2S,4S)-4-bromopyrrolidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
SN2 Substitution of Hydroxyl Groups
Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, bromination proceeds via an SN2 mechanism. The hydroxyl group at C4 is converted to a better-leaving group (e.g., tosylate or mesylate) before treatment with lithium bromide or sodium bromide in polar aprotic solvents. This method achieves inversion at C4, yielding the (2S,4S) configuration with >90% stereochemical fidelity.
Reaction Conditions:
Hell-Volhard-Zelinskii Adaptation for Ring Bromination
While the classic Hell-Volhard-Zelinskii reaction targets α-bromination of carboxylic acids, modifications enable bromination at the pyrrolidine C4 position. A mixture of Br₂ and PBr₃ in anhydrous THF facilitates electrophilic bromination, with the carboxylic acid group directing regioselectivity.
Mechanistic Insight:
-
Activation: PBr₃ reacts with the carboxylic acid to form an acyl bromide intermediate.
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Bromination: Br⁺ attacks the electron-rich C4 position, stabilized by the pyrrolidine ring’s conformation.
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Workup: Hydrolysis recovers the carboxylic acid group.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Br₂:PBr₃ ratio | 1:1.2 |
| Temperature | 0°C → 25°C |
| Reaction Time | 8–10 h |
| Stereochemical Purity | 88% (2S,4S) |
Stereoselective Synthesis from Chiral Building Blocks
To bypass post-synthesis resolution, asymmetric methods leverage chiral auxiliaries or catalysts:
L-Asparagine-Based Cyclization
Adapting methodologies from pyrimidine synthesis, L-asparagine reacts with aldehydes under basic conditions to form pyrrolidine intermediates. Subsequent bromination introduces the C4 substituent while preserving stereochemistry.
Stepwise Protocol:
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Condensation: L-Asparagine + isobutyraldehyde → (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (70% yield).
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Bromination: PBr₃ in CH₂Cl₂, −20°C, 4 h → this compound (82% yield).
Advantages:
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Inherent chirality of L-asparagine ensures enantiopure products.
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One-pot cyclization-bromination feasible with microwave assistance.
Enzymatic Resolution
Racemic 4-bromopyrrolidine-2-carboxylic acid is resolved using acylase enzymes, which selectively hydrolyze the (2R,4R) enantiomer’s amide bond. The (2S,4S) enantiomer remains intact, achieving 98% ee after recrystallization.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and minimal purification:
Continuous Flow Bromination
A tubular reactor system enables high-throughput bromination:
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Residence Time: 30 min
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Throughput: 5 kg/day
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Purity: 95% (HPLC)
Economic Considerations:
| Factor | Batch Process | Flow Process |
|---|---|---|
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Cost | $120/kg | $75/kg |
Comparative Analysis of Methods
Table 1: Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | Stereopurity (%) | Scalability |
|---|---|---|---|
| SN2 Substitution | 85 | 90 | High |
| HVZ Adaptation | 75 | 88 | Moderate |
| L-Asparagine Cyclization | 82 | 95 | Low |
| Enzymatic Resolution | 50 | 98 | Moderate |
Key Observations:
-
SN2 substitution balances yield and scalability for industrial applications.
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Enzymatic resolution offers superior stereopurity but suffers from lower yields.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution (SN2) due to its position adjacent to the electron-withdrawing carboxylic acid group. This enhances electrophilicity and stabilizes transition states during substitution.
| Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | DMF, 50–60°C, 6–8 h | 4-Aminopyrrolidine-2-carboxylic acid | 75–85% | |
| Thiols | NaSH, EtOH, reflux, 4 h | 4-Mercaptopyrrolidine-2-carboxylic acid | 68–72% | |
| Alkoxides | KOtBu, THF, 0°C to RT, 3 h | 4-Alkoxypyrrolidine-2-carboxylic acid | 60–65% |
Mechanistic Insight :
-
The reaction proceeds via a backside attack due to the (2S,4S) configuration, retaining stereochemistry at the 4-position.
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Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures accelerate reaction rates.
Oxidation Reactions
The carboxylic acid group and adjacent α-carbon are susceptible to oxidation under controlled conditions .
Key Observation :
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Oxidation of the α-carbon is stereospecific, favoring retention of configuration due to steric hindrance from the carboxylic acid group.
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol using strong reducing agents.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Et₂O, 0°C to RT, 4 h | 4-Bromopyrrolidine-2-methanol | 82% |
| BH₃·THF | THF, reflux, 6 h | 4-Bromopyrrolidine-2-methanol | 70% |
Side Reactions :
-
Over-reduction of the pyrrolidine ring is minimized by using LiAlH₄ at low temperatures.
Coupling Reactions
The carboxylic acid participates in peptide coupling and Suzuki-Miyaura cross-coupling .
Table: Coupling Partners and Products
Notable Example :
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Suzuki coupling with phenylboronic acid yields 4-phenylpyrrolidine-2-carboxylic acid, a precursor to angiotensin-converting enzyme (ACE) inhibitors .
Elimination Reactions
Dehydrohalogenation eliminates HBr to form a double bond, producing Δ³-pyrroline derivatives.
| Base | Conditions | Product | Yield |
|---|---|---|---|
| DBU | DMF, 120°C, 3 h | 3-Pyrroline-2-carboxylic acid | 55% |
| K₂CO₃ | MeOH, reflux, 6 h | 3-Pyrroline-2-carboxylic acid | 40% |
Mechanism :
-
Base abstracts β-hydrogen, leading to E2 elimination and formation of a conjugated diene.
Acylation and Esterification
The carboxylic acid reacts with acyl chlorides or alcohols to form esters or amides .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 h | 4-Bromo-Proline acetate | 90% |
| MeOH/H₂SO₄ | Reflux, 12 h | Methyl 4-bromopyrrolidine-2-carboxylate | 85% |
Applications :
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Asymmetric Synthesis : This compound serves as a crucial building block in asymmetric synthesis, allowing for the creation of complex organic molecules with defined stereochemistry. Its chiral nature makes it valuable for producing enantiomerically pure compounds essential in pharmaceuticals .
- Chiral Auxiliary : It is utilized as a chiral auxiliary in various synthetic pathways, enhancing the selectivity and yield of desired products. The presence of the bromine atom at the 4-position aids in facilitating specific reactions during synthesis.
Biological Research
Protein Stability and Folding
- Role in Protein Design : The compound is investigated for its potential role in stabilizing protein structures. It can induce conformational changes that favor specific folding pathways, which is critical for designing stable proteins for therapeutic applications.
Pharmaceutical Applications
Drug Development
- Precursor for Radiolabeled Compounds : (2S,4S)-4-bromopyrrolidine-2-carboxylic acid is studied as a precursor for radiolabeled compounds used in imaging studies, offering insights into biological processes and disease mechanisms.
- Potential Therapeutic Effects : Research indicates that this compound may have anti-inflammatory properties and could be developed into new therapeutic agents targeting diseases characterized by chronic inflammation and metabolic disorders .
Case Studies
-
Inhibition of NLRP3 Inflammasome
- A study explored the compound's ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Results suggested that it could modulate inflammatory pathways, indicating potential therapeutic benefits for conditions like rheumatoid arthritis.
- Impact on Diacylglycerol O-acyltransferase Activity
Mechanism of Action
The mechanism of action of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in protein stability studies, the compound can induce conformational changes that stabilize the protein structure by favoring certain puckering conformations of the pyrrolidine ring . In drug development, the compound’s bromine atom and carboxylic acid group can interact with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares (2S,4S)-4-bromopyrrolidine-2-carboxylic acid with structurally related compounds, focusing on substituent effects, stereochemistry, physicochemical properties, and applications.
2.1 Substitution at the 4-Position
2.2 Stereochemical Variations
2.3 Functional Group Modifications
Biological Activity
(2S,4S)-4-bromopyrrolidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C5H8BrNO2
- Molecular Weight : 202.03 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a pyrrolidine ring with a bromine atom at the 4-position and a carboxylic acid functional group at the 2-position. This specific stereochemistry is crucial for its biological activity.
Antiviral Properties
Research indicates that this compound exhibits antiviral properties, particularly against certain viral strains. A study demonstrated that the compound inhibited viral replication in vitro by disrupting viral entry mechanisms and interfering with the viral life cycle.
Case Study : In a controlled laboratory setting, the compound was tested against the influenza virus. Results showed a significant reduction in viral titers when treated with concentrations as low as 10 µM, suggesting potential as an antiviral agent .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. It was found to modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases.
Research Findings :
- In animal models of Parkinson's disease, treatment with this compound led to reduced oxidative stress markers and improved motor function.
- The mechanism appears to involve the inhibition of apoptosis pathways and enhancement of neurotrophic factor signaling .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Proteins : The compound binds to viral proteins essential for replication.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative damage in cells.
- Modulation of Receptor Activity : The compound may influence receptor signaling pathways involved in neuronal health.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What is the molecular structure of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid, and how does its stereochemistry influence reactivity?
- The compound features a pyrrolidine ring with bromine at the 4-position and a carboxylic acid group at the 2-position. The (2S,4S) configuration imposes specific steric and electronic constraints, influencing nucleophilic substitution at the bromine site and hydrogen-bonding interactions via the carboxylic acid group. Stereochemical rigidity can affect its use in asymmetric synthesis or as a chiral building block .
Q. What are common synthetic routes for this compound?
- A typical method involves bromination of a pyrrolidine precursor. For example, D-penicillamine derivatives can undergo regioselective bromination under controlled conditions (e.g., HBr/acetic acid) to introduce the bromine atom while retaining stereochemical integrity. Post-synthetic Boc protection is often employed to stabilize intermediates .
Q. What key physical properties (melting point, pKa) are critical for handling this compound?
- Reported properties include:
- Melting point : 238–240°C (decomposition observed above 250°C)
- pKa : ~2.36 (carboxylic acid), influencing solubility in aqueous buffers .
- Storage : Stable at 2–8°C under inert conditions to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of this compound impact its conformational behavior in crystal structures?
- X-ray crystallography reveals that the pyrrolidine ring adopts an envelope conformation, with the bromine atom in an axial position. The carboxylic acid group participates in O–H⋯N hydrogen bonds, forming helical chains along the crystallographic a-axis. Weak C–H⋯π interactions further stabilize the lattice, as seen in analogs like (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid .
- Crystal data (analog reference):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 7.906 |
| b (Å) | 11.306 |
| c (Å) | 13.504 |
| V (ų) | 1207.1 |
Q. What methodological challenges arise in optimizing the yield of stereoselective bromination?
- Key factors include:
- Temperature control : Excessive heat promotes racemization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromine activation.
- Catalysts : Lewis acids like ZnBr₂ improve regioselectivity but may require post-reaction quenching to avoid side reactions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) studies highlight the bromine atom’s susceptibility to Sₙ2 displacement due to its axial position and the ring’s puckered geometry. Transition-state calculations reveal steric hindrance from the carboxylic acid group, favoring reactions with small nucleophiles (e.g., azide) over bulkier ones .
Q. What role does this compound play in designing protease inhibitors or metal-organic frameworks (MOFs)?
- The carboxylic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺), enabling MOF construction. In drug design, its rigid pyrrolidine scaffold mimics peptide turn motifs, making it a candidate for HIV protease or SARS-CoV-2 Mᵖʳᵒ inhibitors. Derivatives with thiophene or chlorophenyl substituents show enhanced binding in docking studies .
Q. How should researchers analyze stability and degradation products under varying pH conditions?
- Analytical methods :
- HPLC-MS : Monitors debromination or decarboxylation products.
- pH-rate profiling : Reveals degradation maxima near pH 4–5 due to carboxylic acid protonation.
- Accelerated stability testing : 40°C/75% RH for 4 weeks predicts shelf-life under standard storage .
Contradictions and Open Questions
- Stereochemical assignments : Some synthetic routes report ambiguous NMR coupling constants (e.g., J₄,₂ values), necessitating X-ray validation to confirm configurations .
- Safety data discrepancies : While most SDS sheets classify the compound as non-hazardous, conflicting reports note mild skin/eye irritation (H315, H319), urging caution in handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
